Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate
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Overview
Description
Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate is an organic compound with the molecular formula C7H6NNaO4S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate typically involves the sulfonation of 5-(methoxycarbonyl)pyridine. This process can be achieved through the reaction of 5-(methoxycarbonyl)pyridine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical nucleophiles include halides, amines, and alcohols, often under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. Its sulfonate group can participate in various substitution reactions, while the pyridine ring can engage in coordination with metal ions, influencing catalytic processes. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Sodium pyridine-3-sulfinate: Similar in structure but lacks the methoxycarbonyl group.
Sodium 5-(methoxycarbonyl)pyridine-2-sulfinate: Similar but with the sulfonate group at a different position on the pyridine ring.
Properties
Molecular Formula |
C7H6NNaO4S |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
sodium;5-methoxycarbonylpyridine-3-sulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c1-12-7(9)5-2-6(13(10)11)4-8-3-5;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
KRHHRBGFZQAQAX-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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